molecular formula C20H18ClN3O3 B11308151 2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone

2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11308151
M. Wt: 383.8 g/mol
InChI Key: YIUNADGWPZPTOK-UHFFFAOYSA-N
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Description

2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the chlorophenyl group and the phenoxy linkage. The final step involves the attachment of the pyrrolidinyl group to the ethanone backbone. Reaction conditions often include the use of catalysts, solvents like dichloromethane, and reagents such as magnesium or organometallic compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the chlorophenyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-1-yl)ethanone
  • 2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(piperidin-1-yl)ethanone
  • 2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(azetidin-1-yl)ethanone

Uniqueness

What sets 2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the pyrrolidinyl group, in particular, may enhance its interaction with certain biological targets, making it a compound of interest for further research and development .

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

2-[2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C20H18ClN3O3/c21-15-7-5-6-14(12-15)20-22-19(23-27-20)16-8-1-2-9-17(16)26-13-18(25)24-10-3-4-11-24/h1-2,5-9,12H,3-4,10-11,13H2

InChI Key

YIUNADGWPZPTOK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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